molecular formula C3H3BrN2S B6149350 4-bromo-1,2-thiazol-3-amine CAS No. 1556356-77-4

4-bromo-1,2-thiazol-3-amine

Cat. No.: B6149350
CAS No.: 1556356-77-4
M. Wt: 179.04 g/mol
InChI Key: NYMCXMLBICMJFV-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazol-3-amine is a brominated heterocyclic compound with the molecular formula C3H3BrN2S . It features a thiazole ring core, a structure of significant interest in medicinal and agrochemical research, which is functionalized with both a bromo group and an amine group. The bromine substituent at the 4-position makes this molecule a valuable versatile synthetic intermediate , particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of the thiazole scaffold into more complex molecular architectures. The presence of the electron-donating amine group at the 3-position, in conjugation with the electron-withdrawing bromine atom, creates a unique electronic profile that can be exploited to fine-tune the properties of resulting compounds. This makes this compound a crucial precursor in organic synthesis for developing novel pharmaceuticals, ligands, and functional materials. Researchers utilize this compound to synthesize a wide array of derivatives for biological activity screening, including potential enzyme inhibitors. As a standard practice, all handling and experimental procedures should be conducted by qualified researchers in accordance with applicable safety regulations. This product is intended and sold For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

CAS No.

1556356-77-4

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

IUPAC Name

4-bromo-1,2-thiazol-3-amine

InChI

InChI=1S/C3H3BrN2S/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)

InChI Key

NYMCXMLBICMJFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)N)Br

Purity

95

Origin of Product

United States

A Look Back: the Historical Trajectory of Halogenated 1,2 Thiazole Chemistry

The journey into the chemistry of isothiazoles, or 1,2-thiazoles, began with synthetic methods that are now considered to have purely historical significance. medwinpublishers.comresearchgate.net Early approaches to the isothiazole (B42339) ring were often complex and lacked the efficiency of modern techniques. medwinpublishers.com A notable advancement in the synthesis of halogenated isothiazoles was the development of processes that allowed for their direct preparation. One such method involves the reaction of a thioamide with a halogen in a suitable solvent, leading to the precipitation of the halogenated isothiazole salt. google.comwipo.int This represented a more direct route to these important heterocyclic systems. Over the years, synthetic strategies have evolved significantly, moving from these foundational methods to more sophisticated and versatile approaches that allow for greater control over the substitution patterns of the isothiazole ring. medwinpublishers.com Russian chemists, for instance, have contributed to the development of novel procedures for synthesizing bromo- and iodoisothiazoles from readily available precursors like 3-hydroxyisothiazole. researchgate.net

The Present Day: Contemporary Significance of Substituted 1,2 Thiazoles

Substituted 1,2-thiazoles are now recognized as crucial components in both organic synthesis and the broader chemical sciences. medwinpublishers.comresearchwithrutgers.com Their importance stems from their presence in a wide range of biologically active molecules, including compounds with anticancer, antipoliovirus, and anti-Parkinson's disease properties. researchgate.net This has spurred the development of advanced synthetic methodologies to access these valuable structures.

Modern synthetic chemistry has embraced a variety of innovative techniques for the preparation of substituted isothiazoles. These include:

Domino reactions: Multi-step reactions where subsequent transformations occur in a single pot, offering efficiency and atom economy.

Metal-catalyzed approaches: The use of transition metals to facilitate the formation of densely functionalized isothiazoles. researchwithrutgers.com

One-pot syntheses: Streamlined procedures that combine multiple reaction steps without the need for intermediate purification.

These methods have made a wide array of substituted 1,2-thiazoles more accessible, paving the way for their use as key intermediates in the synthesis of complex target molecules. medwinpublishers.com For example, their derivatives are being investigated for their potential as fungicides and in the development of materials with interesting electronic properties. thieme-connect.com The versatility of the isothiazole (B42339) scaffold makes it a privileged structure in medicinal chemistry and materials science. medwinpublishers.comresearchwithrutgers.com

Looking Ahead: Knowledge Gaps and Future Research on 4 Bromo 1,2 Thiazol 3 Amine

Strategic Approaches to the 1,2-Thiazole Ring System Formation

The formation of the 1,2-thiazole core is the foundational step in the synthesis. Unlike the more common 1,3-thiazole, which is often prepared via the Hantzsch synthesis, the 1,2-isomer requires distinct strategic approaches. youtube.comrsc.orgyoutube.com

Cyclocondensation reactions are the cornerstone for building the 1,2-thiazole heterocyclic system. A prominent method involves the reaction of a compound containing a reactive dinitrile or cyanoketone (B1222219) functionality with a source of sulfur. For instance, the reaction of malononitrile (B47326) derivatives with elemental sulfur in the presence of a base like an amine can lead to the formation of a 3,5-diamino-1,2-thiazole intermediate.

A versatile and widely applied method for constructing the 3-amino-1,2-thiazole scaffold involves the cyclization of β-ketonitriles with hydroxylamine-O-sulfonic acid and sulfur. This approach allows for the creation of a variety of substituted 3-amino-1,2-thiazoles, which serve as direct precursors to the target molecule.

Another key strategy relies on the reaction of α,β-unsaturated carbonyl compounds or their equivalents with sulfur and ammonia (B1221849) or amines. These reactions proceed through intermediates that undergo cyclization to form the desired 1,2-thiazole ring. The specific choice of substrates and reaction conditions is crucial for achieving high yields and the desired substitution pattern.

The synthesis of a suitable precursor is critical for the successful introduction of the bromine atom at the C4 position. The ideal precursor is typically 1,2-thiazol-3-amine itself or a derivative where the C4 position is unsubstituted and activated for electrophilic attack.

The chemo- and regioselectivity of the synthesis are governed by the starting materials. For example, using a substituted β-ketonitrile in the cyclization reaction allows for the introduction of various groups at the C5 position of the 1,2-thiazole ring. To obtain a precursor for this compound, a starting material that leads to an unsubstituted C4 and C5 position is often preferred. The Hantzsch synthesis, a well-known method for creating thiazole rings, typically produces the 1,3-thiazole isomer and involves the condensation of α-haloketones with thioamides. youtube.comnih.govresearchgate.net For the 1,2-thiazole isomer, alternative precursors are necessary.

The following table summarizes precursor synthesis strategies leading to a 3-amino-1,2-thiazole core, which can then be subjected to bromination.

Starting MaterialsReagentsProductKey Feature
β-Ketonitrile, SulfurHydroxylamine-O-sulfonic acid3-Amino-5-substituted-1,2-thiazoleVersatile synthesis allowing for various C5 substituents.
α-Cyanoketones, ThioureaOxidizing Agent2,5-Disubstituted-3-amino-1,2-thiazoleRequires specific starting materials.
Propargyl bromides, ThioureaK₂CO₃, Microwave2-Amino-1,3-thiazole derivativesDomino alkylation-cyclization; yields the 1,3-isomer. nih.gov

This table is interactive. Click on the headers to sort.

Precision Bromination at the C4 Position

With the 3-amino-1,2-thiazole core in hand, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The C3-amino group is a powerful activating group and directs electrophiles to the ortho (C4) and para (C5) positions. Due to the electronics of the ring system, the C4 position is highly favored for electrophilic substitution.

Direct halogenation is the most straightforward approach for introducing the bromine atom. This typically involves treating the 3-amino-1,2-thiazole precursor with an electrophilic bromine source.

Common brominating agents include:

Molecular Bromine (Br₂): Often used in a solvent like acetic acid or chloroform.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, frequently used with a radical initiator or in polar solvents. nih.gov

Pyridinium Tribromide: A solid, stable source of bromine that is easier to handle.

The mechanism of these reactions follows the general pathway for electrophilic aromatic substitution. nih.govudayton.edu The electrophile (Br⁺ or its equivalent) attacks the electron-rich thiazole ring, preferentially at the C4 position, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. nih.gov Subsequent loss of a proton from the C4 position re-aromatizes the ring and yields the final this compound product. The reaction temperature can be controlled to enhance regioselectivity. nih.gov

Brominating AgentConditionsSubstrateOutcomeRef.
Bromine in HBr80 °C, 12 hBenzo[1,2-d:4,5-d']bis( udayton.edusmolecule.comnih.govthiadiazole)Selective mono-bromination mdpi.com
N-Bromosuccinimide (NBS)Silica gelVarious aromaticsGood regioselectivity nih.gov
PIDA–AlBr₃ System23-80 °CPhenols, heterocyclesEfficient electrophilic bromination researchgate.net
N-chloropyridinium ionTheoretical StudyThiazolo[5,4-d]thiazole (B1587360)Favored direct C-halogenation mechanism udayton.edu

This table is interactive. Click on the headers to sort.

In cases where direct bromination lacks selectivity or is incompatible with other functional groups, indirect methods involving functional group interconversion (FGI) can be employed. ub.eduoup.comvanderbilt.edu These strategies rely on synthesizing a precursor with a different functional group at the C4 position, which is then converted to a bromine atom.

Plausible FGI strategies include:

Sandmeyer-Type Reaction: If a 4-amino-1,2-thiazol-3-amine derivative could be synthesized, diazotization of the C4-amino group followed by treatment with a copper(I) bromide (CuBr) solution would install the bromine atom.

From a Hydroxyl Group: A 4-hydroxy-1,2-thiazol-3-amine precursor could potentially be converted to the bromide using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Ph₃P/CBr₄).

Lithiation and Bromination: A precursor with a directing group could undergo lithiation at the C4 position, followed by quenching the resulting organolithium species with an electrophilic bromine source like 1,2-dibromoethane (B42909) or carbon tetrabromide (CBr₄). researchgate.net

Targeted Introduction and Derivatization of the C3-Amino Group

The C3-amino group is a key feature of the target molecule and is typically introduced during the initial ring-forming cyclocondensation reaction, often from a nitrogen source like ammonia or a protected amine. nih.gov In many synthetic schemes, the amine is generated from a precursor like thiourea. nih.govuniversalprint.org

Once installed, the C3-amino group can be further derivatized to produce a library of related compounds. These reactions exploit the nucleophilic character of the amino group. Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. nih.gov

Alkylation: While direct alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines.

These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its properties for various applications. The synthesis of related amide and urea derivatives of thiazol-2-ethylamines has been shown to be a viable strategy for creating analogues with diverse biological activities. nih.gov

Amination Reactions and Their Scope in 1,2-Thiazole Synthesis

Amination reactions are fundamental to the synthesis of this compound, involving the introduction of an amino group onto the 1,2-thiazole core. smolecule.com The scope of these reactions is broad, encompassing several strategies:

Nucleophilic Aromatic Substitution (SNAr): This is a primary method where a suitable leaving group on the thiazole ring, such as a halogen, is displaced by an amine nucleophile. The reactivity of the thiazole ring is crucial and is often enhanced by the presence of electron-withdrawing groups.

Reductive Amination: This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orglibretexts.org This method is particularly useful when constructing the thiazole ring with a pre-functionalized side chain that can be converted to an amino group.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for forming carbon-nitrogen bonds. It offers excellent functional group tolerance and can be applied to a wide range of amine and aryl halide substrates, making it a viable, albeit more complex, option for the synthesis of amino-thiazoles.

Protective Group Chemistry and Functional Group Tolerance during Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. libretexts.org Key considerations in this context include:

Amino Group Protection: The amino group of the target compound is itself a nucleophile and may require protection during certain reaction steps, particularly those involving strong electrophiles or organometallic reagents. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides (e.g., acetyl).

Thiazole Ring Stability: The 1,2-thiazole ring is generally stable under many reaction conditions, but care must be taken with strong oxidizing or reducing agents that could potentially cleave the ring.

Functional Group Tolerance: Modern synthetic methods are increasingly designed to be tolerant of a wide range of functional groups, reducing the need for extensive protection and deprotection steps. mdpi.commdpi.com This is particularly evident in catalytic and multi-component reaction strategies. For instance, a reaction might be designed to proceed selectively at one position of the molecule while leaving other sensitive groups, such as esters or nitriles, intact. mdpi.com

The strategic use of protecting groups and the selection of reactions with high functional group tolerance are critical for an efficient and successful synthesis.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-Assisted and Ultrasonic-Mediated Synthetic Pathways

Microwave and ultrasonic irradiation have emerged as powerful tools for accelerating chemical reactions. nih.govnih.gov

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes. nih.govarkat-usa.orgresearchgate.net It can also lead to higher yields and improved product purity by minimizing the formation of side products. nih.gov Microwave-assisted synthesis has been successfully applied to various heterocyclic systems, and its application to the synthesis of thiazole derivatives is a promising area of research. nih.govnih.govamanote.com

Ultrasonic-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. nih.gov The collapse of cavitation bubbles generates localized high temperatures and pressures, promoting mass transfer and accelerating the reaction. This method has been used for the synthesis of various heterocyclic compounds, including triazoles, and could be adapted for the synthesis of this compound. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Oxazine Derivatives

EntryReaction ConditionsTimeYield (%)
1Ethanol, Reflux8-10 h40-85
2Microwave, 100 °C3-5 min75

This table is illustrative and based on data for a related heterocyclic system. arkat-usa.org

Solvent-Free and Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process.

Solvent-Free Reactions: Performing reactions without a solvent, or in the solid state, can significantly reduce waste and simplify product purification. researchgate.netresearchgate.net These reactions are often facilitated by grinding the reactants together or by using a minimal amount of a liquid reactant as the solvent. One-pot, solvent-free syntheses of brominated heterocyclic compounds have been reported with excellent yields. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds (VOCs) is preferred. Water is an ideal green solvent, although the low solubility of many organic compounds can be a limitation. nih.gov Other environmentally benign options include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-Me-THF). nih.gov

Multi-Component Reactions (MCRs) for Enhanced Efficiency

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govacs.org

Advantages of MCRs: MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov They often require less time and energy than traditional multi-step syntheses.

Application to Thiazole Synthesis: The Hantzsch thiazole synthesis, a classic example of a two-component reaction, can be adapted into a multi-component format. youtube.com Three-component reactions for the synthesis of thiazoles and isothiazoles have been developed, showcasing the potential for high selectivity and efficiency. acs.org Microwave-assisted MCRs have also been reported for the synthesis of various heterocyclic compounds, combining the benefits of both techniques. nih.govarkat-usa.org

Catalytic Methodologies for Atom Economy and Reaction Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. chemscene.com

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts, such as silica-supported sulfuric acid, offer the advantage of easy separation and recyclability, contributing to a more sustainable process. researchgate.net

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, copper, rhodium, and nickel, are widely used for a variety of bond-forming reactions, including C-N, C-S, and C-C couplings, which are relevant to the synthesis of this compound. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers the potential for high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. While not yet widely reported for this specific compound, the development of biocatalytic routes is a growing area of interest.

Atom Economy: Catalytic reactions often exhibit high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste.

The adoption of these advanced and sustainable methodologies is crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound is both economically viable and environmentally responsible.

Electrophilic Reactions on the Thiazole Ring

Electrophilic substitution on the thiazole ring is directed by the existing substituents. In the case of this compound, the powerful electron-donating amino group at the C3 position is expected to be the dominant directing group. Generally, electrophilic substitution on thiazoles tends to occur at the C5 position, influenced by the directing effect of the ring nitrogen. numberanalytics.com However, the strong activating effect of the 3-amino group would likely direct incoming electrophiles to the C5 position, which is para to the amino group.

Studies on related aminobenzothiazoles have shown that the positions ortho and para to the amino group are highly activated towards electrophiles like bromine. rsc.org While a direct extrapolation to the 1,2-thiazole system requires caution, the underlying principles of substituent effects remain relevant. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electron density distribution and predict the most likely sites for electrophilic attack. physchemres.org

The reactivity of the thiazole ring in this compound is significantly influenced by both the amino and bromo substituents.

Amino Group (at C3): The -NH₂ group is a strong activating group due to its +M (mesomeric) effect, which increases the electron density on the thiazole ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack compared to an unsubstituted thiazole.

Bromo Group (at C4): The bromine atom exerts a dual effect. It has a -I (inductive) effect, which is electron-withdrawing and deactivating. However, it also has a +M effect through its lone pairs, which can donate electron density to the ring. In electrophilic aromatic substitution, the deactivating inductive effect is generally overcome by the directing mesomeric effect.

Nucleophilic Substitution Reactions at the C4-Bromine Position

The bromine atom at the C4 position of this compound is a key handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. This is a common strategy for the diversification of heterocyclic scaffolds. smolecule.com

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C4-bromo position of this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a C-C bond. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds. rsc.org The general conditions involve a palladium catalyst, a base, and a suitable solvent. rsc.orgnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates. rsc.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, providing access to substituted alkynes. organic-chemistry.orgnih.gov This method is valuable for constructing rigid, linear moieties in molecules. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It is a highly versatile method for the synthesis of a wide range of substituted anilines and other nitrogen-containing compounds. researchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseC-C
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (sp²-sp)
Buchwald-HartwigAminePd catalyst, Ligand, BaseC-N

While transition-metal-catalyzed reactions are powerful, metal-free nucleophilic substitution can also occur at the C4 position, particularly with strong nucleophiles. The feasibility of these reactions depends on the activation of the C-Br bond by the thiazole ring and the other substituents. The electron-withdrawing nature of the thiazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is further activated by electron-withdrawing groups. However, the presence of the electron-donating amino group might disfavor a classical SNAr mechanism.

Alternative metal-free pathways could involve radical mechanisms or the generation of a thiazolyne intermediate under strongly basic conditions, although these are generally less common for this type of substrate.

The activation of the C-Br bond is a critical step in all nucleophilic substitution reactions at the C4 position.

In Transition-Metal-Catalyzed Reactions: The mechanism typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II)-aryl complex. wikipedia.orgwikipedia.org This is followed by transmetalation (in Suzuki and Sonogashira coupling) or coordination of the nucleophile and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org The efficiency of the C-Br bond activation is influenced by the electronic properties of the substrate and the nature of the palladium catalyst and its ligands.

In Metal-Free Reactions: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, has been explored as a means of activating C-X bonds. nih.govthieme-connect.de While less common for C-Br bonds compared to C-I bonds, it represents a potential avenue for metal-free activation. thieme-connect.de Computational studies can be employed to investigate the energetics of C-Br bond cleavage and the potential transition states involved in different mechanistic pathways.

Transformations of the C3-Amino Group

The amino group at the C3 position of the 1,2-thiazole ring is a key site for derivatization, enabling the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.

The C3-amino group of this compound readily undergoes acylation, alkylation, and arylation reactions, providing a straightforward method for introducing various substituents.

Acylation: Acylation of the amino group can be achieved using standard acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization, a strategy employed in the synthesis of more complex heterocyclic systems. wikipedia.org

Alkylation: N-alkylation of amino-thiazole derivatives can be accomplished using alkyl halides. aip.org For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to be a regioselective process. organic-chemistry.org This methodology can be extended to this compound for the synthesis of N-alkylated derivatives.

Arylation: The arylation of amines, including heterocyclic amines, can be performed using various catalytic systems. Copper-catalyzed Ullmann-type cross-coupling reactions of aromatic amines with aryl halides are a common method. organic-chemistry.org Additionally, palladium-catalyzed C-N bond formation provides an alternative route for arylation. organic-chemistry.org These methods allow for the introduction of diverse aryl groups onto the C3-amino nitrogen of this compound.

A summary of representative derivatization reactions of the C3-amino group is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride, baseN-acylated derivative
AlkylationAlkyl halide, K₂CO₃, DMFN-alkylated derivative
ArylationAryl halide, Cu(I) or Pd catalyst, baseN-arylated derivative

This table provides a generalized overview of common derivatization reactions.

The C3-amino group, often in concert with the adjacent C4-bromo substituent, serves as a key handle for the construction of fused heterocyclic systems through condensation and annulation reactions. These reactions are pivotal for accessing novel molecular scaffolds with unique biological and material properties.

Condensation of aminothiazole derivatives with various carbonyl compounds is a widely used strategy. For example, the reaction of 4-(4-bromophenyl)thiazol-2-amine with aromatic aldehydes leads to the formation of Schiff bases. nih.gov Similarly, 4-amino-3,5-dimethyl-1,2,4-triazole reacts with benzaldehydes to form stable hemiaminals as intermediates in Schiff base formation. mdpi.com These reactions highlight the nucleophilic character of the amino group and its ability to participate in addition-elimination sequences.

Annulation reactions involving the C3-amino group and a suitable reaction partner can lead to the formation of new rings fused to the thiazole core. A [3+2] annulation of 2-alkynylpyrroles with isothiocyanates, promoted by a base, has been developed to synthesize 1H,3H-pyrrolo[1,2-c]thiazol-3-imine derivatives. researchgate.net This type of reaction demonstrates the potential for constructing complex polycyclic systems from simple thiazole precursors. Furthermore, [4+1] annulation strategies have been employed in the synthesis of substituted thiazoles. acs.orgnih.gov

The following table summarizes key condensation and annulation reactions for the formation of fused heterocycles.

Reaction TypeReactantsProduct
Condensation4-(4-Bromophenyl)thiazol-2-amine, Aromatic aldehydeSchiff base
[3+2] Annulation2-Alkynylpyrrole, Isothiocyanate1H,3H-pyrrolo[1,2-c]thiazol-3-imine derivative
[4+1] AnnulationBromoisocyanoalkene, NaSHSubstituted thiazole

This table illustrates examples of reactions leading to fused heterocyclic systems.

Ring-Opening and Rearrangement Processes of the 1,2-Thiazole Core

While the 1,2-thiazole ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

The cleavage of the 1,2-thiazole ring is influenced by several factors, including the nature of substituents, reaction conditions (e.g., temperature, solvent), and the presence of catalysts. For instance, photochemical irradiation of isothiazole (B42339) derivatives can induce rearrangement and ring cleavage. researchgate.net In some cases, the C-S bond is relatively labile and can trigger a facile ring opening. acs.org

Studies on related thiazole systems have shown that ring cleavage can be a key step in the formation of other heterocycles. For example, the energy transfer-catalyzed reaction of thiophenes with bicyclo[1.1.0]butanes involves thiophene (B33073) ring cleavage to form a diene intermediate, which then undergoes electrocyclization. acs.org

Intramolecular rearrangements of the 1,2-thiazole ring system can lead to the formation of isomeric structures. Photochemical isomerization of thiazole derivatives has been studied, revealing pathways for the interconversion of different isomers. mdpi.com For example, irradiation of 5-phenylisothiazole (B86038) can lead to its rearrangement to 5-phenylthiazole. researchgate.net

Theoretical studies, such as DFT calculations, have been employed to investigate the mechanisms of these rearrangements. These studies help to elucidate the transition states and energy barriers involved in the isomerization processes, providing a deeper understanding of the factors that govern the reactivity of the thiazole core. researchgate.net

Iv. Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of 4-bromo-1,2-thiazol-3-amine, offering precise mass measurement of the molecular ion, which in turn confirms its elemental formula. Furthermore, analysis of its fragmentation patterns under tandem mass spectrometry (MS/MS) conditions provides definitive structural evidence.

Collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) of this compound would be expected to yield a series of characteristic fragment ions. The fragmentation pathways are dictated by the underlying structure, involving the cleavage of the thiazole (B1198619) ring and losses of small neutral molecules.

Based on the structure, several key fragmentation pathways can be postulated:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to the formation of a bromothiazole radical cation.

Ring Cleavage: The inherent strain and heteroatomic nature of the 1,2-thiazole ring can lead to its fragmentation. A plausible pathway involves the cleavage of the N-S and C4-C5 bonds.

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in a thiazol-3-amine radical cation.

Sequential Losses: Combinations of the above pathways, such as the initial loss of NH₃ followed by the loss of a cyano radical (•CN) or thioformyl radical (•CHS), can also be anticipated.

The precise masses of these fragments, as determined by HRMS, are critical for assigning their elemental compositions and validating the proposed fragmentation mechanisms.

Table 1: Predicted HRMS Fragmentation Data for [C₃H₃BrN₂S+H]⁺ This table presents theoretically calculated values for plausible fragments.

m/z (Calculated)Ion FormulaDescription
180.9382[C₃H₄⁷⁹BrN₂S]⁺Protonated Molecular Ion (⁷⁹Br)
182.9362[C₃H₄⁸¹BrN₂S]⁺Protonated Molecular Ion (⁸¹Br)
163.9117[C₃H₂⁷⁹BrN₂]⁺Loss of SH
165.9097[C₃H₂⁸¹BrN₂]⁺Loss of SH
101.9542[C₃H₄N₂S]⁺Loss of Br•
100.9290[C₂H₂⁷⁹BrS]⁺Loss of N₂H₂
102.9270[C₂H₂⁸¹BrS]⁺Loss of N₂H₂

The presence of bromine and sulfur atoms in this compound gives rise to a highly characteristic isotopic pattern for the molecular ion peak in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (~50.7% and ~49.3%, respectively). This results in a pair of peaks (M⁺ and M+2) of almost equal intensity.

Additionally, sulfur has a notable isotope, ³⁴S, with a natural abundance of approximately 4.2%. This contributes to the M+2 peak, slightly altering the expected 1:1 ratio from bromine alone. The precise relative intensities of the M, M+1, M+2, and M+3 peaks, as measured by HRMS, can be compared against theoretical distribution models to confirm the presence and number of bromine and sulfur atoms, thereby verifying the elemental formula of the compound.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of C₃H₃BrN₂S

Mass (Da)Isotope CompositionRelative Abundance (%)
179.9256¹²C₃¹H₃⁷⁹Br¹⁴N₂³²S100.0
180.9229¹³C¹²C₂¹H₃⁷⁹Br¹⁴N₂³²S3.5
181.9236¹²C₃¹H₃⁸¹Br¹⁴N₂³²S97.5
181.9213¹²C₃¹H₃⁷⁹Br¹⁴N₂³⁴S4.4
182.9209¹³C¹²C₂¹H₃⁸¹Br¹⁴N₂³²S3.4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and elucidating the three-dimensional structure of this compound.

A suite of 2D NMR experiments would be employed to rigorously establish the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. For this compound, the key observation would be the absence of a correlation for the single aromatic proton (H5), confirming its isolation from other protons on the ring. A weak correlation might be observed between the amine protons (-NH₂) and the H5 proton if the N-H protons are not rapidly exchanging with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons. A clear cross-peak would be expected between the signal for the H5 proton and the C5 carbon, providing an unambiguous assignment for both.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could reveal a spatial relationship between the H5 proton and the amine protons, providing insight into the preferred conformation of the exocyclic C3-N bond.

Table 3: Predicted Key HMBC Correlations for this compound

ProtonCorrelating Carbons (²JCH, ³JCH)Structural Insight
H5C3, C4Confirms H5 position relative to substituted carbons
-NH₂C3, C4Confirms amino group attachment at C3

The rotation around the C3-NH₂ bond may be restricted due to partial double-bond character arising from the delocalization of the nitrogen lone pair into the thiazole ring. This restricted rotation can make the two amine protons diastereotopic and thus magnetically non-equivalent, leading to two separate signals in the ¹H NMR spectrum at low temperatures.

Dynamic NMR (DNMR) studies, involving the acquisition of ¹H NMR spectra over a range of temperatures (Variable Temperature NMR), can be used to investigate this process. As the temperature is increased, the rate of rotation around the C3-NH₂ bond increases. This would be observed in the spectrum as a broadening of the two distinct amine proton signals, followed by their coalescence into a single broad peak, and eventual sharpening into a single signal at higher temperatures. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing the compound in its solid form, providing information that is inaccessible from solution-state NMR. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C and ¹⁵N spectra of the solid material can be obtained.

SSNMR is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each distinct polymorphic form will produce a unique SSNMR spectrum due to differences in the local chemical environment and intermolecular packing in the crystal lattice. nih.gov Thus, SSNMR can be used to identify and quantify different polymorphs. Furthermore, it can characterize amorphous (non-crystalline) forms of the compound. The technique is also sensitive to intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which are critical in determining the solid-state architecture. bldpharm.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of a molecule's solid-state structure, including unit cell dimensions, bond lengths, and bond angles.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction analysis of this compound would yield a comprehensive dataset of its intramolecular geometry. This would include the precise lengths of all covalent bonds, such as the C-S, C-N, C-C, C-Br, and N-H bonds. The bond angles between adjacent atoms and the dihedral angles, which describe the conformation of the molecule, would also be determined. This data is crucial for understanding the electronic structure and potential strain within the thiazole ring and its substituents.

Hypothetical Data Table for Bond Lengths and Angles: (Note: This table is illustrative as specific experimental data for this compound is not available.)

ParameterHypothetical Value
C(3)-N(2) Bond Length (Å)-
N(2)-S(1) Bond Length (Å)-
S(1)-C(5) Bond Length (Å)-
C(5)-C(4) Bond Length (Å)-
C(4)-C(3) Bond Length (Å)-
C(4)-Br Bond Length (Å)-
C(3)-N(amine) Bond Length (Å)-
C(4)-C(3)-N(2) Bond Angle (°)-
C(3)-N(2)-S(1) Bond Angle (°)-

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. Furthermore, the aromatic thiazole ring could engage in π-π stacking interactions with adjacent rings. The analysis of the crystal structure would reveal the presence and geometry of these interactions, which are fundamental to the material's physical properties.

Conformational Polymorphism and Crystal Packing Effects

Conformational polymorphism occurs when a compound can crystallize in different crystal structures, each with a unique arrangement and/or conformation of the molecules. These different forms are called polymorphs. The specific crystallization conditions, such as solvent and temperature, can influence which polymorph is formed. A thorough crystallographic study would involve screening for different polymorphic forms of this compound to understand its solid-state landscape.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Information

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These frequencies are characteristic of particular functional groups. For this compound, IR and Raman spectra would be expected to show characteristic bands for the N-H stretching and bending vibrations of the amine group, C=N and C=C stretching vibrations of the thiazole ring, and the C-Br stretching vibration.

Hypothetical Vibrational Spectroscopy Data Table: (Note: This table is illustrative as specific experimental data for this compound is not available.)

Vibrational ModeExpected Wavenumber (cm-1)Technique
N-H Stretch (amine)-IR, Raman
C=N Stretch (ring)-IR, Raman
C=C Stretch (ring)-IR, Raman
N-H Bend (amine)-IR
C-Br Stretch-Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The thiazole ring in this compound is an aromatic system, and its UV-Vis spectrum would show absorption bands corresponding to π-π* and n-π* transitions. Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. This technique can provide insights into the excited state properties and the rigidity of the molecular structure.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. Since this compound itself is not chiral, it would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the amine group with a chiral moiety, these techniques would be essential for determining the absolute stereochemistry and studying the conformational properties of the resulting chiral derivatives.

V. Theoretical and Computational Investigations of 4 Bromo 1,2 Thiazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-bromo-1,2-thiazol-3-amine, these calculations would provide insights into its stability, reactivity, and the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. acs.orgresearchgate.net For related thiazole (B1198619) derivatives, DFT calculations have been used to determine these energy values, which helps in understanding their chemical behavior. researchgate.netbldpharm.comresearchgate.net A specific FMO analysis for this compound would require dedicated computational studies, which are not currently available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netwikipedia.org The map displays the electrostatic potential on the electron density surface, where different colors indicate different potential values. Typically, red areas signify negative potential (nucleophilic sites, prone to electrophilic attack), while blue areas represent positive potential (electrophilic sites, prone to nucleophilic attack). wisc.edu For various thiazole compounds, MEP analysis has been instrumental in predicting sites for intermolecular interactions. shd-pub.org.rsphyschemres.org A specific MEP map for this compound would reveal the influence of the bromo and amine substituents on the charge distribution of the thiazole ring, but such a map is not found in existing literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including charge transfer and delocalization effects. acs.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative effects and the delocalization of electron density from lone pairs into antibonding orbitals, which are crucial for molecular stability. bldpharm.com While NBO analysis is a standard computational tool for heterocyclic compounds, specific results for this compound have not been published.

Global and Local Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a range of "reactivity descriptors" that quantify a molecule's reactivity. Global descriptors like chemical potential, hardness, softness, and electrophilicity index offer a general measure of a molecule's stability and reactivity. Local descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These descriptors have been successfully applied to understand the reactivity of various heterocyclic systems, but specific values for this compound are absent from the scientific literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful computational method for investigating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface of a reaction, including the identification of reactants, products, intermediates, and transition states.

Reaction Energy Profiles and Activation Barriers

By calculating the energies of the species involved in a reaction pathway, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur as reactants are converted into products. A key feature of this profile is the activation barrier (the energy of the transition state relative to the reactants), which determines the rate of the reaction. Such studies are crucial for understanding how reactions involving thiazole derivatives proceed and for designing new synthetic routes. However, specific DFT studies detailing reaction energy profiles and activation barriers for reactions involving this compound are not documented in published research.

Solvation Effects on Reaction Energetics and Equilibria

The chemical environment, particularly the solvent, can profoundly influence the energetics and equilibrium of chemical reactions. For heterocyclic compounds like this compound, computational studies that incorporate solvation effects are crucial for accurately predicting reaction pathways and stability.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to model these effects. Studies on the parent thiazole ring, for instance, have utilized methods like DFT/B3LYP with extended basis sets (e.g., 6-31++G(d,p)) to investigate the energetic parameters of reactions such as electrophilic substitution. osti.gov These models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

The choice of solvent can alter the activation energies of reaction steps and the stability of intermediates and transition states. For example, in reactions involving charged or highly polar species, polar solvents can offer significant stabilization through electrostatic interactions, thereby lowering energy barriers. Conversely, nonpolar solvents may favor different reaction pathways. Solvatochromism studies on related thiazole derivatives have demonstrated that the electronic absorption spectra, and by extension the electronic properties, are sensitive to solvent polarity, which underscores the importance of the solvent environment on the molecule's behavior. researchgate.net

Table 1: Conceptual Overview of Solvation Models in Computational Chemistry

Model TypeDescriptionAdvantagesCommon Applications
Implicit Solvation The solvent is represented as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium.Computationally less expensive, provides a good general approximation of bulk solvent effects.Calculating reaction energetics, optimizing molecular geometries in solution.
Explicit Solvation Individual solvent molecules are included in the computational model, interacting directly with the solute molecule.Provides a detailed, atomistic view of solute-solvent interactions, including specific hydrogen bonds.Studying specific solvent-solute interactions, molecular dynamics simulations.

For this compound, the presence of the polar amino group and the polarizable bromine atom suggests that its reactivity and equilibria would be significantly modulated by the solvent. Computational studies must therefore carefully consider the solvent to provide meaningful predictions of its chemical behavior in different environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic nature of molecules, including their conformational flexibility and interactions with other molecules or their environment. For this compound, MD simulations can illuminate its structural dynamics and how it interacts with biological targets or solvent molecules over time.

MD simulations on related 2-aminothiazole (B372263) derivatives have been used extensively to understand their binding mechanisms with proteins. nih.govnih.gov These studies simulate the protein-ligand complex in a solvent box (typically water) over nanoseconds, allowing the observation of how the ligand settles into the binding pocket. acs.org The analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are critical for binding affinity. nih.govscienceopen.com For instance, the amino group of an aminothiazole could act as a hydrogen bond donor, while the thiazole nitrogen could act as an acceptor.

Conformational analysis is another key application. While the 1,2-thiazole ring itself is rigid, rotation around the C-N bond of the amino group and the C-Br bond can be explored. Potential energy surface scans, a computational technique often performed prior to MD, can identify low-energy conformers by systematically rotating specific dihedral angles. mdpi.com MD simulations then show how the molecule transitions between these stable conformations at a given temperature.

Table 2: Intermolecular Interactions Analyzed by Molecular Dynamics Simulations

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom.The -NH2 group can act as a hydrogen bond donor; the ring nitrogen can act as an acceptor.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.Dominate the overall non-specific binding and packing in condensed phases.
Halogen Bonding A non-covalent interaction where an electrophilic region on a halogen atom (like Br) attracts a nucleophilic site.The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.The aromatic 1,2-thiazole ring can interact with other aromatic systems, such as amino acid residues in a protein.

These simulations are vital for drug design, helping to rationalize the structure-activity relationships of aminothiazole derivatives and guiding the design of new, more potent analogues. nih.govacs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and interpretation of experimental data. For this compound, DFT calculations can provide accurate predictions of its NMR, IR, and UV-Vis spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with a DFT functional like B3LYP. nih.govmdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Studies on various thiazole derivatives show a good correlation between calculated and experimental chemical shifts. researchgate.netacs.org For this compound, the proton on the thiazole ring (H-5) and the protons of the amino group would have characteristic predicted shifts, as would the three carbons of the heterocyclic ring.

Table 3: Exemplary Predicted NMR Chemical Shifts (δ, ppm) for a Substituted Thiazole Ring (Note: These are typical ranges based on calculations for related thiazole derivatives and are not specific experimental values for this compound)

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H (Ring) 7.0 - 8.0The specific shift of the H-5 proton is influenced by the electronic effects of the bromine and amino substituents.
¹H (Amino) 5.0 - 7.0Broad signal, position is highly dependent on solvent and concentration.
¹³C (C-3) 160 - 170Carbon bearing the amino group, typically shifted downfield.
¹³C (C-4) 100 - 115Carbon bearing the bromine atom. Bromine's heavy atom effect can influence the shift.
¹³C (C-5) 115 - 130The CH carbon of the ring.

Vibrational Frequencies (IR): DFT calculations can also predict the infrared spectrum by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and other molecular vibrations. For this compound, key predicted peaks would include N-H stretching from the amino group, C=N and C=C stretching within the thiazole ring, and C-Br stretching.

UV-Vis Maxima: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. mdpi.com The results are typically reported as the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. For thiazole derivatives, the main absorptions in the UV-Vis region are typically assigned to π → π* and n → π* transitions. mdpi.com

Aromaticity Analysis of the 1,2-Thiazole Ring System

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The 1,2-thiazole ring is considered an aromatic heterocycle. mdpi.com Computational methods provide quantitative measures to assess the degree of aromaticity.

Two of the most common computational indices for aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. nih.govresearchgate.net A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 or less indicates a non-aromatic or anti-aromatic system, respectively. It can be broken down into components that reflect bond length alternation (geometric term) and average bond length elongation (energetic term). researchgate.net

NICS: This is a magnetic-based index. It is calculated as the negative of the magnetic shielding computed at a specific point, usually the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov A large negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The NICS(1)zz component, which considers only the tensor component perpendicular to the ring, is often considered a more reliable measure. nih.gov

Table 4: Comparison of Aromaticity Indices

IndexBasis of CalculationInterpretationStrengths
HOMA Bond lengths (Geometric)Compares the ring's geometry to an ideal aromatic reference. Values close to 1 are highly aromatic.Easily calculated from optimized geometry or experimental crystal structures.
NICS Magnetic Shielding (Magnetic)Probes the induced magnetic field from π-electron delocalization. Large negative values indicate aromaticity.Directly measures a key physical manifestation of aromaticity (ring current).

For the 1,2-thiazole ring in this compound, these calculations would quantify its aromatic character. While the parent ring is aromatic, the substituents (bromo and amino groups) can modulate the electron density and thus the degree of aromaticity. An aromaticity analysis would provide insight into the ring's stability, reactivity, and electronic structure. Studies on related thiadiazoles confirm that they possess significant aromatic character. researchgate.net

Vi. 4 Bromo 1,2 Thiazol 3 Amine As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The ability to construct elaborate heterocyclic frameworks is paramount in fields such as medicinal chemistry and materials science. 4-Bromo-1,2-thiazol-3-amine provides an excellent starting point for accessing a diverse range of these valuable structures.

Annulation, the formation of a new ring onto an existing one, and cycloaddition reactions are powerful strategies for building fused heterocyclic systems. The reactivity of this compound lends itself to these transformations, enabling the synthesis of novel ring systems with potential applications in various chemical domains. For instance, the amino group can act as a nucleophile to initiate intramolecular cyclization, while the bromine atom can be a site for metal-catalyzed ring-forming reactions. While specific examples directly employing this compound in complex cycloadditions like the Diels-Alder reaction are not extensively documented, the general principles of cycloaddition reactions are well-established for creating cyclic compounds. youtube.com The development of fused systems such as thiazolo[4,5-b]pyridines and thiazolo[4,5-d] Current time information in Bangalore, IN.smolecule.comnih.govtriazines from related aminothiazole derivatives highlights the potential for similar transformations starting from this compound. researchgate.net

A notable example of creating a fused heterocyclic system involves the synthesis of 7-bromopyrrolo[2,1-f] Current time information in Bangalore, IN.smolecule.comuni.luthiazin-4-amine, where a brominating reagent is reacted with a pyrrolo[2,1-f] Current time information in Bangalore, IN.smolecule.comuni.lutriazine derivative. google.com This demonstrates the utility of bromine in the formation of complex, fused ring structures.

The synthesis of thiazoles with multiple and varied substituents is crucial for fine-tuning their chemical and physical properties. This compound is an ideal precursor for creating such poly-substituted architectures. The bromine atom can be readily replaced by a wide array of functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. smolecule.com This allows for the introduction of aryl, alkyl, and other moieties at the 4-position. Concurrently, the amino group at the 3-position can be acylated, alkylated, or used as a directing group for further functionalization of the thiazole (B1198619) ring.

A general and efficient method for producing poly-substituted 1,2,3-triazoles involves the regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles. organic-chemistry.org Subsequent Suzuki cross-coupling reactions can then be used to introduce further substituents, leading to 2,4,5-trisubstituted triazoles. organic-chemistry.org Similarly, the synthesis of substituted 2-amino-4-phenyl thiazole derivatives has been achieved through the reaction of phenacyl bromide and thiourea, showcasing a common route to substituted thiazoles. nanobioletters.com

PrecursorReagentsProductReaction Type
4-bromo-NH-1,2,3-triazolesAlkyl halides, K2CO3, DMF2-substituted 4-bromo-1,2,3-triazolesN-2 Alkylation
2-substituted 4-bromo-1,2,3-triazolesBoronic acids, Pd catalyst2,4,5-trisubstituted 1,2,3-triazolesSuzuki Coupling
Phenacyl bromide, thioureaCopper silicateSubstituted 2-amino-4-phenyl thiazolesCyclization

Development of Ligands for Catalysis (Purely Chemical Context)

The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The nitrogen and sulfur atoms within the thiazole ring of this compound, along with the exocyclic amino group, offer potential coordination sites for metal ions. By strategically modifying the substituents on the thiazole core, it is possible to synthesize a library of ligands with tailored electronic and steric properties. The bromine atom can be a key site for introducing phosphine (B1218219), carboxylate, or other coordinating groups via cross-coupling reactions, thereby creating novel bidentate or tridentate ligands for various catalytic applications in a purely chemical context.

Utilization in Advanced Materials Science Research (excluding biological applications)

The unique electronic properties of the thiazole ring make this compound an interesting building block for the development of advanced organic materials. Its ability to be incorporated into larger conjugated systems opens up possibilities in the field of organic electronics and polymer science.

The Role of this compound in Optoelectronic and Photonic Materials Remains Largely Unexplored

The unique structural characteristics of this compound, featuring a bromine atom and an amino group on the thiazole ring, theoretically make it a candidate for functionalization and incorporation into larger conjugated systems suitable for optoelectronic applications. The bromine atom can serve as a reactive site for cross-coupling reactions, a common strategy in the synthesis of organic electronic materials, while the amino group can influence the electronic properties of the resulting molecules.

However, extensive searches of chemical databases and scholarly articles have not yielded specific studies or detailed research findings on the synthesis or characterization of optoelectronic or photonic materials derived from this compound. While related heterocyclic compounds, such as thiazolo[5,4-d]thiazole (B1587360) derivatives and bromoderivatives of benzofused 1,2,5-thiadiazoles, have been investigated for their utility in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), a direct scientific connection to this compound for these purposes is not documented. nih.govmdpi.com

The existing body of research on this compound primarily focuses on its role as a building block in the synthesis of pharmaceutical and agrochemical compounds. smolecule.com Its potential in materials science, particularly in the specialized field of optoelectronics and photonics, appears to be a nascent or as-yet-unexplored area of investigation.

Consequently, there is a lack of published data on the photophysical properties—such as absorption and emission spectra, quantum yields, and non-linear optical characteristics—of materials specifically incorporating the this compound moiety. Without such fundamental research, its viability as a versatile synthetic building block for optoelectronic and photonic applications cannot be substantiated.

Further research and targeted studies are necessary to determine if this compound can be effectively utilized to create novel materials with desirable optical and electronic properties for next-generation technologies.

Vii. Future Directions and Emerging Research Avenues for 4 Bromo 1,2 Thiazol 3 Amine

Development of Novel Catalytic Systems for Site-Selective Functionalization

The presence of multiple reactive sites on 4-bromo-1,2-thiazol-3-amine—namely the C-Br bond, the C-NH2 group, and the C5-H bond—presents a significant challenge and opportunity for synthetic chemists. The development of highly selective catalytic systems is paramount to unlocking the full potential of this scaffold. Future efforts will likely focus on transition-metal catalysis to achieve site-selective C-H functionalization, a strategy that offers atom economy and efficiency.

Recent advances in the functionalization of other azoles provide a roadmap for this endeavor. For instance, palladium-catalyzed decarbonylative C-H functionalization has been successfully applied to thiazoles to install difluoromethyl groups at the C2-position. acs.org Similarly, rhodium-catalyzed oxidative annulations have been developed for related heterocyclic systems. acs.org Adapting these methodologies for the 1,2-thiazole ring, particularly for selective C5-H activation in the presence of the bromo and amino substituents, remains a key objective. The challenge lies in designing ligand-catalyst complexes that can differentiate between the various C-H and C-Br bonds, steering the reaction toward a single desired outcome.

Table 1: Potential Catalytic Systems for Site-Selective Functionalization

Target Site Potential Catalytic Reaction Catalyst/Ligand System Desired Product Type
C5-H Bond Direct Arylation Pd(OAc)2 / SPhos 5-Aryl-4-bromo-1,2-thiazol-3-amine
C-Br Bond Suzuki-Miyaura Coupling Pd(PPh3)4 / K2CO3 4-Aryl-1,2-thiazol-3-amine
C-Br Bond Buchwald-Hartwig Amination Pd2(dba)3 / BINAP 4,N-Disubstituted-1,2-thiazol-3,4-diamine
N-H Bond Chan-Lam Coupling Cu(OAc)2 / Pyridine N-Aryl-4-bromo-1,2-thiazol-3-amine

Exploration of Photoredox and Electrochemical Transformations

Visible-light photoredox catalysis and electrosynthesis are rapidly emerging as powerful tools for forging complex molecular architectures under mild conditions. nih.gov These strategies are particularly promising for this compound, as they can generate reactive radical intermediates that participate in transformations not easily accessible through traditional thermal methods.

A significant frontier is the activation of monocyclic heteroarenes like thiazoles via energy transfer (EnT) catalysis, which can access their triplet excited states. acs.org This approach has enabled intermolecular dearomative cycloadditions of thiazoles with alkenes, providing novel three-dimensional scaffolds. acs.org Research has demonstrated that even bromo-substituted thiazoles can successfully undergo such cycloadditions. acs.org The application of this strategy to this compound could yield unprecedented heterocyclic frameworks with rich C(sp3) character.

Electrochemical methods also offer a compelling avenue for synthesis. One-pot electrochemical protocols have been developed for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, proceeding through an in-situ generated α-iodoketone intermediate. nih.gov Exploring analogous anodic and cathodic reactions for this compound could enable selective oxidations or reductions, facilitating novel functionalization pathways without the need for stoichiometric chemical reagents. nih.govresearchgate.net For example, oxidative functionalization of the amine group or reductive cleavage of the C-Br bond could be achieved with high selectivity by tuning the electrochemical potential. nih.gov

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

To bridge the gap between laboratory-scale discovery and industrial application, the integration of synthetic routes into continuous flow chemistry systems is essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

While specific flow syntheses of this compound are not yet widely reported, related processes have been successfully translated to flow reactors. For instance, a bromocyclization to form valuable tetrahydrofuran (B95107) scaffolds was scaled up using both batch and continuous flow processes, underscoring the industrial applicability of such transformations. acs.org The synthesis of thiazole (B1198619) derivatives often involves exothermic reactions or the use of hazardous reagents, which can be managed more effectively in a continuous flow setup. Future work will likely focus on developing multi-step, telescoped flow sequences for the synthesis and subsequent functionalization of this compound, minimizing manual handling and purification steps and enabling on-demand production of diverse derivatives.

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The intersection of data science and chemistry is creating new paradigms for molecular discovery. Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict reaction outcomes, optimize reaction conditions, and design molecules with desired properties, thereby accelerating the research and development cycle.

In the context of thiazole chemistry, ML models have already demonstrated their predictive power. researchgate.netnih.goveurekaselect.com Researchers have developed quantitative structure-activity relationship (QSAR) models using algorithms like multiple linear regression and support vector machines to predict the anticancer activity of thiazole derivatives with reasonable accuracy. nih.goveurekaselect.com Other studies have used ML classifiers to identify novel thiazole-based urease inhibitors, achieving a balanced accuracy of 78%. researchgate.net A data-driven approach has also been used to map the excited-state properties of heteroarenes, which successfully accelerated the discovery of new energy transfer-catalyzed dearomative cycloadditions. acs.org

Applying these computational tools to this compound could enable the in silico screening of virtual libraries of derivatives for potential biological activities or material properties. Furthermore, AI could be used to predict the regioselectivity of the catalytic reactions discussed in section 7.1 or to forecast the success of the photoredox transformations outlined in section 7.2, saving significant time and resources.

Table 2: Examples of Machine Learning Models in Thiazole Chemistry

Model Type Algorithm(s) Prediction Target Reported Performance Metric Reference
Classification Random Forest, etc. Urease Inhibition Balanced Accuracy: ~78% researchgate.net
QSAR Multiple Linear Regression, Support Vector Machine Anticancer Activity (Estrogen Receptor) Model Score (R²): 0.54 - 0.64 nih.gov
Property Prediction Machine Learning Platform Excited-State Triplet Energy Accelerated Reaction Discovery acs.org

Unexplored Reactivity Patterns and Mechanistic Challenges in 1,2-Thiazole Chemistry

Beyond the functionalization of existing handles, a significant area of future research lies in the discovery of fundamentally new reactivity patterns for the 1,2-thiazole ring. The unique arrangement of the nitrogen and sulfur atoms imparts distinct electronic properties that may be harnessed in novel transformations. Unlocking the triplet-state reactivity through photoredox catalysis is one such frontier, potentially leading to cascade reactions and skeletal rearrangements that dramatically reshape the heterocyclic core. acs.org

Mechanistic challenges abound in this pursuit. The inherent stability of the aromatic isothiazole (B42339) ring must be overcome, often requiring high-energy intermediates. rsc.orgresearchgate.net Understanding and controlling the regioselectivity of reactions, particularly in distinguishing between the C4 and C5 positions, remains a persistent challenge. For instance, in cycloaddition reactions, competing pathways can lead to mixtures of products, such as the formation of both [2π + 2σ] cycloadducts and dearomative insertion products. acs.org Elucidating the precise mechanistic pathways of these complex transformations through a combination of experimental studies (e.g., kinetics, intermediate trapping) and computational modeling (e.g., DFT calculations) will be crucial for developing more efficient and selective methods in the future. Further exploration into the cleavage and reformation of the N-S bond could also unveil novel ring-expansion or ring-transformation reactions, providing access to entirely new classes of sulfur-nitrogen heterocycles.

Q & A

Q. What advanced synthetic methodologies enable regioselective modification of this compound?

  • Methodological Answer : Leverage transition-metal-catalyzed C–H activation (e.g., Pd-catalyzed direct arylation) to functionalize the thiazole ring without displacing bromine. Optimize directing groups (e.g., pyridine auxiliaries) and solvent systems (e.g., DMAc) to enhance regioselectivity .

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